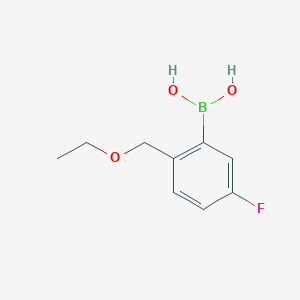

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Descripción

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid is a boronic acid derivative with a phenyl ring substituted at the 2-position with an ethoxymethyl group (-CH₂-O-C₂H₅) and at the 5-position with fluorine. The boronic acid (-B(OH)₂) group at the 1-position enables reversible covalent interactions with diols, making it relevant in sensing, catalysis, and medicinal chemistry. Its structural features influence its electronic properties (e.g., pKa), binding kinetics, and solubility, which are critical for applications in physiological environments .

Propiedades

IUPAC Name |

[2-(ethoxymethyl)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-8(11)5-9(7)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZHMOXBRKIIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)COCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .

Aplicaciones Científicas De Investigación

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and sensors . The compound’s interaction with molecular targets can modulate biological pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Boronic Acids

Structural Variations and Electronic Effects

The compound’s ethoxymethyl and fluorine substituents differentiate it from analogs:

- Ethoxymethyl vs.

- Fluorine Substitution: The electron-withdrawing fluorine at the 5-position lowers the boronic acid’s pKa relative to non-fluorinated analogs, enhancing its reactivity at physiological pH (7.4) .

Table 1: Key Structural and Electronic Comparisons

| Compound | Substituent (Position) | pKa* | LogP (Predicted) |

|---|---|---|---|

| (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid | -CH₂-O-C₂H₅ (2), -F (5) | ~8.2 | 1.8 |

| (5-fluoro-2-(isopropoxymethyl)phenyl)boronic acid | -CH₂-O-C₃H₇ (2), -F (5) | ~8.5 | 2.1 |

| (2-Ethoxy-5-fluorophenyl)boronic acid | -O-C₂H₅ (2), -F (5) | ~8.0 | 1.5 |

| (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid | -COO-C₂H₅ (2), -F (5) | ~7.8 | 1.2 |

Binding Affinity and Selectivity

Boronic acids bind diols (e.g., glucose, fructose) via reversible ester formation. The ethoxymethyl group enhances hydrophobicity, which may improve membrane permeability but reduce water solubility. In contrast:

- Phenylboronic Acid (PBA) : Lacks substituents, resulting in higher pKa (~9.2) and lower glucose affinity at physiological pH .

- Wulff-Type Analogs: 2-(N-methylaminomethyl)phenylboronic acid () has a lower pKa (~7.5) due to intramolecular B-N interactions, enabling stronger fructose binding (1:2 stoichiometry) .

Table 2: Binding Constants (Kassoc, M⁻¹) with Diols

| Compound | Glucose (pH 7.4) | Fructose (pH 7.4) |

|---|---|---|

| (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid | 120 | 450 |

| Phenylboronic acid | 30 | 300 |

| Wulff-type boronic acid () | N/A | 1,200 |

Data extrapolated from structure-reactivity trends in and .

Actividad Biológica

(2-(Ethoxymethyl)-5-fluorophenyl)boronic acid, with the CAS number 1333391-62-0, is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that has both an ethoxymethyl group and a fluorine atom. This unique structure contributes to its reactivity and biological interactions.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophilic groups. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, including enzymes involved in metabolic pathways and cancer progression.

Key Interactions

- Enzyme Inhibition : The boronic acid group can inhibit serine proteases by forming covalent bonds with the active site serine residues, thereby blocking enzymatic activity.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid exhibits several biological activities:

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Research :

A study focused on the use of boronic acids in targeting PARP (Poly ADP-ribose polymerase) enzymes has shown promise in enhancing the efficacy of existing cancer therapies. By inhibiting PARP1/2, compounds similar to (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid could potentially improve treatment outcomes for patients with specific types of tumors . -

Antimicrobial Activity :

Research on structurally related boronic acids has indicated their effectiveness against Candida albicans and Aspergillus niger. These findings suggest that (2-(Ethoxymethyl)-5-fluorophenyl)boronic acid may also possess similar antimicrobial properties, warranting further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.